![molecular formula C20H22N2O3 B2496129 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide CAS No. 921777-20-0](/img/structure/B2496129.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide" often involves multicomponent reactions, showcasing the chemical versatility and potential for creating diverse derivatives. For instance, novel benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized from an N-alkylated benzimidazole 2-carboxaldehyde, demonstrating the synthetic routes to these compounds can yield good to excellent results (Almansour et al., 2016).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are pivotal in determining the molecular structure of such compounds. The structural determination is essential for understanding the compound's reactivity and potential applications. The molecular structure of related compounds has been elucidated, showing diverse functionalities and potential for further chemical modifications (Mamari & Lawati, 2019).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, such as nucleophilic substitutions and cyclizations, enabling the synthesis of complex heterocyclic structures. These reactions underscore the compounds' reactivity and the possibility of generating novel molecules with unique properties (Shaabani et al., 2010).
Scientific Research Applications
Synthesis and Structural Analysis
Research into the synthesis and crystal structure of related compounds provides foundational knowledge for understanding the applications of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide. For instance, the synthesis of novel fused oxazapolycyclic skeletons demonstrates the potential for creating new materials with unique properties, such as strong blue emission in specific solvents, indicating potential applications in photonic and electronic materials (Petrovskii et al., 2017).
Computational Studies and Material Properties
The computational studies of benzimidazole-tethered oxazepine hybrids, including their molecular structure, charge distributions, and non-linear optical (NLO) properties, highlight their potential as candidates for NLO applications. This suggests that compounds with similar structural frameworks could be explored for their electronic and optical applications, enhancing the development of advanced materials (Almansour et al., 2016).
Photophysical Properties
The unique photophysical properties associated with compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide, such as strong blue emission, offer insights into their potential use in developing photonic devices and materials that require specific emission characteristics for applications in displays, sensors, and other optoelectronic devices.
Chemical Reactivity and Synthesis Applications
Studies focusing on the reactivity and synthesis of related compounds provide valuable information on the chemical behavior and synthetic applications of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide. For example, the efficient synthesis of novel benzamide derivatives highlights the versatility of related structures in chemical synthesis, potentially leading to the development of new drugs and materials with tailored properties (Satyanarayana et al., 2021).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-12-5-6-14(9-13(12)2)18(23)21-15-7-8-17-16(10-15)22-19(24)20(3,4)11-25-17/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPFCOVMTYBTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.